molecular formula C21H26N2O3 B2662673 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 215040-77-0

8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No. B2662673
CAS RN: 215040-77-0
M. Wt: 354.45
InChI Key: UETBGGGMWJBWLZ-UHFFFAOYSA-N
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Description

The compound “8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one” is a chemical with the CAS Number: 215040-77-0. It has a molecular weight of 354.45 and its IUPAC name is 8-(3-(1-acetylpiperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one .


Synthesis Analysis

The synthesis of piperidone derivatives, such as this compound, often involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological activities. The piperidine nucleus is a common motif in many pharmaceutical compounds. Researchers have explored the synthesis of substituted piperidines using various methods . The compound likely falls into this category, and its structural modifications could lead to novel drug candidates.

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the retrieved information, it is noted that similar compounds have been found to possess potent acetylcholinesterase (AChE) inhibition activity .

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBGGGMWJBWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-acetyl-4-piperidinepropionic acid (1.99 g, 9.99 mmol), 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one (1.73 g, 9.99 mmol) and polyphosphoric acid (24 g) was stirred at about 105° C. for 7 hours under nitrogen. Cold water (16 mL) at about 5° C. was slowly added dropwise thereto at −40 to 70° C. and 25% aqueous ammonia was added dropwise thereto at 40 to 50° C. to adjust pH to 8.5. A mixture of toluene-acetonitrile (1:1) (20 mL) was added. The layers were separated, a mixture of toluene-acetonitrile (1:1) (10 mL) was added to the aqueous layer, and the layers were separated. The organic layers were combined, and concentrated to a volume of the solution of ⅕. Diisoporpyl ether (7 mL) was added to the residue to precipitate crystals. The mixture was stirred at about 25° C. for about 1 hour and then at 0 to 5° C. for about 1 hour. Precipitated crystals were separated, washed with diisopropyl ether (3 mL) and dried to obtain 3.47 g (yield 98.6%) of the desired compound as crystals.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
98.6%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 kg of 1-acetyl-4-piperidinepropionic acid, 2.17 kg (1 equivalent) of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one and 26.0 kg of polyphosphoric acid was stirred at about 105° C. for 8 hours under nitrogen and 13 L of cold water at about 5° C. was slowly added dropwise thereto while maintaining about 70° C. Further, 25 L of a mixture of toluene-acetonitrile (1:1) was added at about 55° C. and pH was adjusted to about 8.5 by adding 25% aqueous ammonia solution (about 50 L) while maintaining about 55° C. The layers were separated, 10 L of a mixture of toluene-acetonitrile (1:1) was added to the aqueous layer, and the layers were separated. The organic layers were combined and concentrated to a volume of the solution of about 10 L. To the residue was added 9 L of isopropyl ether at about 20° C. to precipitate crystals. The mixture was stirred at about 20° C. for about 1.5 hours and then at about 5° C. for about 1.5 hours. Precipitated crystals were separated, washed with about 6 L of a mixture of isopropyl ether-ethyl acetate (1:1) cooled to about 5° C., and 10 L of isopropyl ether cooled to about 5° C., and dried to obtain 3.78 kg (yield 85%) of the desired compound as crystals.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
2.17 kg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
26 kg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 L
Type
reactant
Reaction Step Three
Name
Quantity
13 L
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods III

Procedure details

A mixed solution of 8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (free base, 0.30 g, 0.96 mmol) and acetic anhydride (0.11 ml, 1.16 mmol) in ethyl acetate (25 ml) was heated at 55-60° C. with stirring for 1 hour. The solvent was then distilled off and the residue was purified by silica gel column chromatography (eluent: ethyl acetate-methanol=10:1) to provide the title compound (0.185 g) as colorless powders melting at 160-161° C.
Name
8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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